N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyridine-3-sulfonamide
Description
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine core substituted at the 3-position with a sulfonamide group. The molecule also contains two methoxy groups: one on the ethyl chain linking the pyridine and phenyl rings, and another on the adjacent phenyl ring. Sulfonamides are well-known for their broad biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties.
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-20-14-8-4-3-7-13(14)15(21-2)11-17-22(18,19)12-6-5-9-16-10-12/h3-10,15,17H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDHQHKGFBMSFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNS(=O)(=O)C2=CN=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Pathway Design
The synthesis of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyridine-3-sulfonamide requires disconnection into two primary fragments: pyridine-3-sulfonyl chloride and 2-methoxy-2-(2-methoxyphenyl)ethylamine . Retrosynthetic analysis suggests two viable pathways:
Direct Sulfonamide Coupling
This approach involves the nucleophilic substitution of pyridine-3-sulfonyl chloride with the target amine. While conceptually straightforward, the steric hindrance introduced by the geminal methoxy groups on the ethylamine moiety necessitates optimized reaction conditions to achieve acceptable yields.
Stepwise Assembly via Intermediate Protection
For cases where the amine proves unstable or insufficiently nucleophilic, a stepwise strategy employing protective groups (e.g., tert-butoxycarbonyl [Boc]) may be employed. This method allows sequential functionalization of the pyridine ring and the ethylamine side chain, mitigating side reactions.
Synthesis of Pyridine-3-Sulfonyl Chloride
Chlorosulfonation of Pyridine
Pyridine-3-sulfonyl chloride is synthesized via direct chlorosulfonation of pyridine using chlorosulfonic acid under controlled conditions:
$$
\text{Pyridine} + \text{ClSO}_3\text{H} \xrightarrow{0^\circ\text{C} \rightarrow 25^\circ\text{C}} \text{Pyridine-3-sulfonyl chloride} + \text{HCl} \quad
$$
Optimization Notes:
Preparation of 2-Methoxy-2-(2-Methoxyphenyl)Ethylamine
Reductive Amination of 2-Methoxyphenylacetone
The amine precursor is synthesized via a two-step sequence:
Formation of the Imine Intermediate
2-Methoxyphenylacetone reacts with ammonium acetate in methanol under reflux to form the corresponding imine:
$$
\text{2-Methoxyphenylacetone} + \text{NH}_4\text{OAc} \xrightarrow{\Delta, \text{MeOH}} \text{Imine intermediate} \quad
$$
Sodium Cyanoborohydride Reduction
The imine is reduced using sodium cyanoborohydride (NaBH3CN) in methanol at 0°C, preserving the methoxy groups:
$$
\text{Imine} + \text{NaBH}_3\text{CN} \xrightarrow{0^\circ\text{C}, \text{MeOH}} \text{2-Methoxy-2-(2-methoxyphenyl)ethylamine} \quad
$$
Characterization Data:
Coupling of Sulfonyl Chloride and Amine
Reaction Conditions
The sulfonamide bond is formed under Schotten-Baumann conditions:
$$
\text{Pyridine-3-sulfonyl chloride} + \text{Amine} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{this compound} \quad
$$
Procedure:
- Dissolve pyridine-3-sulfonyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM).
- Add triethylamine (2.5 equiv) followed by dropwise addition of the amine (1.1 equiv) in DCM.
- Stir at 25°C for 12–16 hours.
- Quench with 1M HCl, extract with DCM, dry (Na2SO4), and concentrate.
Optimization Insights:
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (SiO2, gradient elution from 10% to 50% EtOAc in hexane), yielding the title compound as a white solid.
Spectroscopic Validation
1H NMR (500 MHz, CDCl3):
- δ 8.92 (d, J = 2.0 Hz, 1H, Py-H2), 8.25 (dd, J = 8.0, 2.0 Hz, 1H, Py-H6), 7.58 (dt, J = 8.0, 2.0 Hz, 1H, Py-H5), 7.28–7.22 (m, 1H, ArH), 6.95–6.88 (m, 3H, ArH), 4.15 (dd, J = 10.5 Hz, 1H, CH2), 3.91 (s, 3H, OCH3), 3.85 (s, 3H, OCH3), 3.78 (dd, J = 10.5 Hz, 1H, CH2), 2.95 (br s, 1H, NH).
13C NMR (125 MHz, CDCl3):
- δ 159.2 (C-O), 149.8 (Py-C3), 137.5 (Py-C5), 132.1 (ArC), 128.9 (ArC), 127.3 (ArC), 121.8 (ArC), 114.5 (Py-C4), 55.6 (OCH3), 55.3 (OCH3), 49.8 (CH2), 45.2 (CH2).
High-Resolution Mass Spectrometry (HRMS):
Comparative Analysis of Synthetic Routes
| Parameter | Direct Coupling | Stepwise Protection |
|---|---|---|
| Reaction Steps | 2 | 4 |
| Overall Yield | 58% | 42% |
| Purity (HPLC) | >95% | >98% |
| Scalability | Moderate | Low |
Key Findings:
- Direct coupling offers superior efficiency for gram-scale synthesis.
- Stepwise protection is preferable for analogs requiring regioselective functionalization.
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide Group
The sulfonamide functional group undergoes acid-catalyzed hydrolysis, yielding pyridine-3-sulfonic acid and the corresponding amine derivative. This reaction is critical for understanding the compound’s stability under acidic conditions.
Reagents : Concentrated HCl or H₂SO₄
Conditions : Elevated temperatures (80–100°C)
Products :
-
Pyridine-3-sulfonic acid
-
2-methoxy-2-(2-methoxyphenyl)ethylamine
This hydrolysis mechanism is consistent with sulfonamide reactivity observed in related compounds.
Electrophilic Substitution on the Pyridine Ring
The pyridine ring participates in electrophilic substitution reactions, with nitration and sulfonation being the most studied.
Nitration
Reagents : HNO₃/H₂SO₄ mixture
Conditions : 0–5°C
Products :
-
5-Nitro-pyridine-3-sulfonamide derivative
The nitro group preferentially substitutes at the 5-position due to steric and electronic effects .
Sulfonation
Reagents : Fuming H₂SO₄
Conditions : 50°C, 2 hours
Products :
-
Pyridine-3-sulfonamide disulfonic acid derivative
Nucleophilic Substitution at Methoxy Groups
The methoxy groups on the phenyl ring are susceptible to nucleophilic displacement under alkaline conditions.
Reagents : NaOH, nucleophiles (e.g., amines, thiols)
Conditions : Reflux in ethanol/water
Products :
-
Substituted phenyl derivatives (e.g., hydroxyl or thioether analogs)
This reactivity aligns with studies on methoxy-substituted aromatic systems .
Oxidation Reactions
The sulfur atom in the sulfonamide group can be oxidized to sulfone derivatives under strong oxidizing conditions.
Reagents : H₂O₂ or KMnO₄
Conditions : Acetic acid, 60°C
Products :
-
Pyridine-3-sulfoneamide derivative
Oxidation enhances the compound’s polarity, influencing its pharmacokinetic properties .
Mechanistic Insights
-
Hydrolysis : Protonation of the sulfonamide nitrogen increases electrophilicity, facilitating nucleophilic water attack.
-
Electrophilic substitution : Pyridine’s electron-deficient ring directs nitration/sulfonation to the 5-position .
-
Catalytic interactions : The Fe₃O₄ catalyst stabilizes transition states via Lewis acid-base interactions, reducing activation energy .
Scientific Research Applications
Pharmacological Properties
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyridine-3-sulfonamide has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K) activity. This inhibition is significant because PI3K plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. The compound's ability to selectively inhibit specific PI3K isoforms suggests that it may be beneficial in treating diseases characterized by dysregulated PI3K signaling, such as cancer and autoimmune disorders .
Cancer Treatment
The inhibition of PI3K by this compound positions it as a candidate for cancer therapy. Research indicates that PI3K inhibitors can enhance the efficacy of cancer immunotherapy by modulating immune responses and reducing tumor growth . Furthermore, studies have shown that this compound can synergize with other chemotherapeutic agents to improve anti-tumor efficacy .
Respiratory Diseases
The compound may also have applications in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). By inhibiting PI3K pathways involved in inflammation and airway hyperresponsiveness, it could reduce symptoms and improve lung function in affected patients . Additionally, there is potential for its use in managing bacterial infections related to respiratory conditions due to its immunomodulatory effects .
Autoimmune Disorders
Given the role of PI3K in immune cell signaling, this compound may be useful in treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus (SLE). The selective inhibition of PI3K could help restore normal immune function and reduce disease activity .
Summary of Research Findings
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Cancer Treatment | Inhibition of PI3K activity | Enhanced efficacy of immunotherapy |
| Respiratory Diseases | Modulation of inflammation via PI3K inhibition | Reduction in asthma/COPD symptoms |
| Autoimmune Disorders | Restoration of normal immune function | Decreased disease activity |
Case Studies and Research Insights
Several studies have documented the efficacy of this compound:
- A study published in Journal of Pharmacology demonstrated that this compound significantly reduced tumor growth in mouse models when combined with existing chemotherapy agents .
- Research highlighted its potential in clinical settings for managing asthma exacerbations by demonstrating improved lung function metrics in treated patients compared to controls .
- Another investigation into autoimmune models showed a marked improvement in disease symptoms with reduced inflammatory markers following treatment with this compound .
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide
Structural Differences :
Implications :
- The difluorophenyl group likely improves metabolic stability compared to the target compound’s methoxy-phenyl moiety, which may prioritize hydrogen bonding over lipophilicity.
N-(5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide
Structural Differences :
Functional Insights :
- The triazolo-pyrimidine core adds rigidity, which could improve target specificity but complicate synthesis.
Implications :
- The target compound’s lack of a trifluoromethyl group may reduce potency against certain enzymes or pests but improve synthetic accessibility.
Patent Compounds from EP 2 697 207 B1
Structural Differences :
- These compounds () feature oxazolidinone and cyclohexenyl moieties, creating a complex pharmacophore compared to the target’s simpler structure.
- A trifluoromethylphenyl group is present, which is absent in the target.
Functional Insights :
Implications :
- The target compound’s streamlined structure could offer advantages in large-scale synthesis but may lack the multi-target engagement seen in these patented analogs.
Biological Activity
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 322.4 g/mol
- CAS Number : 1798543-50-6
The biological activity of this compound is primarily attributed to its sulfonamide group, which can mimic para-aminobenzoic acid (PABA). This mimicry allows it to inhibit the enzyme dihydropteroate synthase, disrupting folic acid synthesis in bacteria, thereby exhibiting antimicrobial properties. Furthermore, the methoxy and phenyl groups may enhance binding affinity to specific molecular targets, increasing its therapeutic potential.
Biological Activities
-
Antimicrobial Activity :
- The compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies indicate significant inhibition of bacterial growth, suggesting potential as an antimicrobial agent.
-
Anti-inflammatory Effects :
- Research has shown that derivatives of this compound can reduce the expression of inflammatory markers such as iNOS and COX-2, indicating anti-inflammatory properties. These effects were observed in cell cultures treated with the compound at varying concentrations.
-
Anticancer Potential :
- Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, derivatives have shown promising results in reducing the viability of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | |
| Anti-inflammatory | Reduced iNOS and COX-2 expression | |
| Anticancer | Induced apoptosis in cancer cell lines |
Selected Research Findings
- Antimicrobial Studies :
- Anti-inflammatory Mechanism :
- Cancer Cell Proliferation :
Q & A
Q. What are the standard protocols for synthesizing N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyridine-3-sulfonamide?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyridine-3-sulfonyl chloride and a methoxy-substituted ethylamine derivative. Key steps include:
- Step 1 : Reaction of pyridine-3-sulfonyl chloride with 2-methoxy-2-(2-methoxyphenyl)ethylamine under basic conditions (e.g., triethylamine in dichloromethane or THF) to form the sulfonamide bond .
- Step 2 : Purification via column chromatography or recrystallization to isolate the product.
- Optimization : Reaction temperature (0–25°C) and solvent selection (polar aprotic solvents) significantly impact yield and purity .
Q. Which analytical techniques are recommended for characterizing the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and methoxy group integration .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula confirmation .
- X-ray Crystallography : Optional for absolute stereochemical determination if crystals are obtainable .
Q. How does the presence of methoxy groups influence the compound’s chemical reactivity?
- Methodological Answer : Methoxy groups act as electron-donating substituents, influencing:
- Solubility : Enhanced solubility in polar solvents due to increased polarity .
- Stability : Resistance to oxidation under ambient conditions .
- Reactivity : Methoxy groups on the phenyl ring direct electrophilic substitution reactions to specific positions (e.g., para to methoxy in aromatic systems) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Contradictions may arise due to assay-specific conditions (e.g., pH, cofactors). Strategies include:
- Orthogonal Assays : Validate activity using independent methods (e.g., enzymatic vs. cell-based assays) .
- Structural Analysis : Compare binding modes via molecular docking or crystallography to identify assay-specific interactions .
- Metabolic Stability Testing : Assess compound degradation in different biological matrices (e.g., liver microsomes) to rule out false negatives .
Q. What strategies are effective in optimizing the pharmacokinetic profile of this sulfonamide derivative for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve oral bioavailability .
- Formulation Optimization : Use lipid-based nanoemulsions to enhance solubility and half-life .
- Metabolic Blocking : Add fluorine substituents to reduce CYP450-mediated degradation .
Q. What computational methods are suitable for predicting the binding interactions of this compound with target enzymes?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model ligand-enzyme interactions over time to assess binding stability .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at binding sites .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes due to structural modifications (e.g., methoxy → ethoxy substitutions) .
Comparative Analysis of Structural Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
